molecular formula C11H10O2S B14505180 3-(Benzenesulfinyl)cyclopent-2-en-1-one CAS No. 64299-69-0

3-(Benzenesulfinyl)cyclopent-2-en-1-one

Cat. No.: B14505180
CAS No.: 64299-69-0
M. Wt: 206.26 g/mol
InChI Key: PFWDSKSCVNLFPV-UHFFFAOYSA-N
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Description

Cyclopentenone derivatives are highly versatile scaffolds in organic synthesis, pharmaceuticals, and materials science due to their electrophilic α,β-unsaturated ketone system. The compound 3-(Benzenesulfinyl)cyclopent-2-en-1-one features a benzenesulfinyl group at position 3, which introduces unique electronic and steric properties.

Properties

CAS No.

64299-69-0

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

3-(benzenesulfinyl)cyclopent-2-en-1-one

InChI

InChI=1S/C11H10O2S/c12-9-6-7-11(8-9)14(13)10-4-2-1-3-5-10/h1-5,8H,6-7H2

InChI Key

PFWDSKSCVNLFPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1S(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfinyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot synthesis method yields derivatives of cyclopent-2-en-1-one with reasonable efficiency .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfinyl)cyclopent-2-en-1-one undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a suitable diene can yield fused tricyclic systems .

Scientific Research Applications

3-(Benzenesulfinyl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)cyclopent-2-en-1-one involves its role as an electrophile in chemical reactions. The compound’s enone system allows it to participate in nucleophilic addition reactions, where nucleophiles attack the β-carbon. This reactivity is facilitated by the electron-withdrawing effects of the sulfinyl group, which enhances the electrophilicity of the enone system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

The benzenesulfinyl group (–SO–Ph) is a polar, electron-withdrawing substituent that enhances the electrophilicity of the cyclopentenone ring. This contrasts with:

  • 3-Ethoxycyclopent-2-en-1-one (): The ethoxy group (–OEt) is electron-donating, reducing ring electrophilicity compared to sulfinyl derivatives.
  • 3-(Trifluoromethyl)cyclopent-2-en-1-one (e.g., 55b/d in ): The –CF₃ group is strongly electron-withdrawing, increasing stability and resistance to nucleophilic attack.
Table 1: Substituent Effects on Cyclopentenone Reactivity
Compound Substituent Electronic Effect Key Reactivity Traits
3-(Benzenesulfinyl)cyclopent-2-en-1-one –SO–Ph Electron-withdrawing High electrophilicity, chiral sulfur
3-(4-Bromophenyl)cyclopent-2-en-1-one –Br–Ph Moderate EWG Halogen bonding, Suzuki coupling
3-Ethoxycyclopent-2-en-1-one –OEt Electron-donating Reduced ring reactivity
3-(Trifluoromethyl)cyclopent-2-en-1-one –CF₃ Strong EWG Enhanced stability, lipophilicity

EWG = Electron-Withdrawing Group

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